2,6-Dinitro-4-iodobenzoic acid
Description
Contextualization within Nitroaromatic and Halogenated Benzoic Acid Chemistry
2,6-Dinitro-4-iodobenzoic acid is a member of two significant families of organic compounds: nitroaromatics and halogenated benzoic acids. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are known for their diverse applications as synthetic intermediates, particularly in the dye and pharmaceutical industries. chemsrc.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of other functional groups. chemsrc.com
Halogenated benzoic acids are fundamental building blocks in organic synthesis. The introduction of a halogen atom onto the benzene (B151609) ring provides a reactive site for various cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex molecular architectures. tum.de Iodinated aromatics are particularly reactive among the halogens in such transformations. The combination of nitro and iodo substituents on a benzoic acid framework, as seen in this compound, creates a molecule with a highly electron-deficient aromatic system and multiple sites for potential chemical modification.
Historical Perspective on Academic Synthesis and Initial Characterization Methodologies
Therefore, a plausible synthetic route for this compound would start from 4-amino-2,6-dinitrobenzoic acid. researchgate.net The amino group of this precursor would be converted to a diazonium salt using a reagent like sodium nitrite (B80452) under acidic conditions, followed by treatment with a solution of potassium iodide to introduce the iodo substituent at the 4-position.
The initial characterization of a novel compound like this compound would have relied on a combination of classical and spectroscopic techniques.
Elemental Analysis: To determine the empirical formula and confirm the presence of carbon, hydrogen, nitrogen, and iodine in the correct proportions.
Melting Point: To assess the purity of the synthesized compound.
Spectroscopy:
Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the nitro groups. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the chemical shifts and coupling patterns of the aromatic protons, providing crucial information about the substitution pattern on the benzene ring. ¹³C NMR would identify the carbon atoms in the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its structure. evitachem.com
Significance of the Dinitro- and Iodo-Substituent Pattern for Advanced Research Applications
The specific arrangement of two nitro groups and an iodine atom on the benzoic acid ring gives this compound considerable potential in advanced research, particularly as a chemical probe and a building block for bioactive molecules.
The highly electron-deficient nature of the aromatic ring, a consequence of the two powerful electron-withdrawing nitro groups, makes the iodine atom a good leaving group in nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functionalities at the 4-position.
Furthermore, compounds with similar dinitroaryl structures have been utilized as chemical probes to study biological systems. For instance, dinitrobenzoic acid derivatives have been used in the development of ligands for the prostate-specific membrane antigen (PSMA), a target for cancer diagnostics and therapy. chemicalbook.com The dinitroaromatic moiety can engage in specific interactions within biological binding sites. A related compound, 2,6-dinitro-4-trifluoromethylbenzenesulfonate, has been used to study reactive lysine (B10760008) residues in proteins like human serum albumin, highlighting the utility of this substitution pattern in chemical biology. chemical-suppliers.eu
The iodine atom provides an additional, highly versatile handle for molecular elaboration. It can be used in a variety of cross-coupling reactions to attach larger and more complex groups, or it can be converted into a radiolabel (e.g., with radioactive isotopes of iodine) for use in biomedical imaging or radiopharmaceutical development. The combination of a reactive iodo-group for coupling or labeling and a dinitro-phenyl group for potential biological interactions or as a spectroscopic reporter makes this compound a valuable tool for creating sophisticated molecular probes and therapeutic candidates. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBYGRQHOGFPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376600 | |
| Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-58-8 | |
| Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Leading to 2,6 Dinitro 4 Iodobenzoic Acid
Established Synthetic Routes and Precursor Chemistry via Electrophilic Nitration and Iodination Strategies
The classical approach to synthesizing polysubstituted aromatic compounds relies on sequential electrophilic aromatic substitution reactions. For 2,6-dinitro-4-iodobenzoic acid, a logical precursor is 4-iodobenzoic acid. The synthesis would then proceed via dinitration.
The directing effects of the substituents on the benzene (B151609) ring are paramount in determining the regiochemical outcome of electrophilic substitution. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the iodine atom (-I) is a deactivating, ortho, para-directing group. transtutor.blogchemguide.co.uk
A plausible synthetic route starting from 4-iodobenzoic acid would involve a two-step nitration. In the first nitration, the incoming nitro group would be directed to the positions ortho to the iodine and meta to the carboxylic acid. This would lead to the formation of 4-iodo-3-nitrobenzoic acid. rsc.org A subsequent nitration would then be required to introduce the second nitro group at the 2-position. However, the presence of two deactivating groups (iodo and nitro) and a meta-directing carboxyl group makes the introduction of the second nitro group at the desired 2-position challenging, often requiring harsh reaction conditions.
A typical nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukmasterorganicchemistry.comunacademy.com The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and side product formation. chemguide.co.uk
An alternative established route could involve the iodination of 3,5-dinitrobenzoic acid. The two nitro groups are strongly deactivating and meta-directing. Therefore, introducing an iodine atom at the 4-position via electrophilic iodination would be electronically disfavored. However, methods for the iodination of deactivated aromatic compounds exist, often employing stronger iodinating agents or catalysts.
| Precursor | Reagents | Product | Key Considerations |
| 4-Iodobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 4-Iodo-3-nitrobenzoic acid | First nitration step. rsc.org |
| 4-Iodo-3-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | This compound (proposed) | Harsh conditions likely required due to deactivation. |
| 3,5-Dinitrobenzoic acid | I₂, Oxidizing agent | This compound (proposed) | Electronically disfavored, requires potent iodinating system. |
Novel or Optimized Synthetic Strategies for Enhanced Regioselectivity and Yield
To overcome the limitations of classical methods, modern synthetic chemistry offers a range of more sophisticated strategies.
Transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization have revolutionized the synthesis of substituted aromatics. While no specific transition-metal-catalyzed synthesis for this compound has been reported, related transformations suggest potential avenues. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering high regioselectivity. However, this is typically directed by the carboxylic acid to the ortho position, which would not be suitable for introducing iodine at the 4-position in the context of dinitro substitution at the 2 and 6 positions.
More relevant would be the development of a catalytic system capable of C-H iodination directed by one of the nitro groups or through a late-stage functionalization approach on a pre-functionalized benzoic acid derivative.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional nitration methods using mixed acids are notoriously hazardous and produce significant acidic waste. sibran.ru Green alternatives for nitration and iodination are actively being explored.
For nitration, solid acid catalysts like zeolites or clays (B1170129) impregnated with a nitrating agent (e.g., zirconyl nitrate (B79036) on silica (B1680970) gel) offer advantages such as reusability, reduced waste, and milder reaction conditions. sibran.ruresearchgate.net Photochemical nitration using UV radiation in the presence of nitrite (B80452) ions is another green approach that avoids strong acids. researchgate.netmjcce.org.mk
For iodination, the use of molecular iodine with a green oxidant like hydrogen peroxide or in an environmentally benign solvent such as polyethylene (B3416737) glycol (PEG) represents a move away from harsher reagents. ingentaconnect.combenthamdirect.com Electrochemical methods, where an iodide source is anodically oxidized to generate the iodinating species, also offer a green alternative by minimizing reagent use. researchgate.net
| Green Approach | Reaction | Advantages |
| Solid Acid Catalysis | Nitration | Reusable catalyst, reduced acid waste, milder conditions. sibran.ruresearchgate.net |
| Photochemical Synthesis | Nitration | Avoids strong acids, uses light as an energy source. researchgate.netmjcce.org.mk |
| Green Oxidants/Solvents | Iodination | Use of H₂O₂ or PEG, less toxic byproducts. ingentaconnect.combenthamdirect.com |
| Electrochemistry | Iodination | Minimizes reagent use, avoids bulk chemical oxidants. researchgate.net |
Mechanistic Studies of Dinitro- and Iodo-Introduction onto Benzoic Acid Scaffolds
Understanding the reaction mechanisms is crucial for controlling the regioselectivity and optimizing the synthesis of this compound.
The core mechanism for both nitration and iodination in this context is electrophilic aromatic substitution (EAS). The reaction proceeds in two main steps:
Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (NO₂⁺ for nitration, I⁺ or a polarized iodine species for iodination), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comibchem.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The rate-determining step is typically the formation of the sigma complex, as it involves the disruption of the stable aromatic system. masterorganicchemistry.com The regioselectivity is determined by the stability of the possible sigma complexes. For benzoic acid, the electron-withdrawing carboxyl group destabilizes the intermediates where the positive charge is located on the carbon bearing the carboxyl group (ortho and para attack). The meta-position is therefore favored. transtutor.blog Conversely, for an iodo-substituted ring, the ortho and para positions are activated towards attack due to the ability of the iodine to donate a lone pair of electrons to stabilize the positive charge in the sigma complex, despite its inductive electron-withdrawing effect.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with an electrophile.
The carboxylic acid group itself can act as a directing group in its deprotonated (carboxylate) form. organic-chemistry.orgrsc.orgresearchgate.net For example, treatment of a benzoic acid with a strong base like s-butyllithium in the presence of TMEDA can lead to lithiation at the ortho position. organic-chemistry.org This strategy could, in principle, be used to introduce the nitro or iodo groups at specific positions.
For the synthesis of this compound, one could envision a scenario starting with 4-iodobenzoic acid. Deprotonation would be directed to the 2- and 6-positions by the carboxylate. However, subsequent introduction of two nitro groups via this method would be challenging due to the reactivity of the nitro-electrophiles with the organolithium intermediate. A more plausible approach might involve the introduction of other functionalities that can later be converted to nitro groups.
Purification and Isolation Techniques for Research-Grade Material
The successful synthesis of this compound is contingent not only on the reaction pathway but also on the meticulous purification and isolation of the final product to achieve research-grade purity. The techniques employed are critical for removing unreacted starting materials, byproducts, and other impurities that could interfere with subsequent applications or analytical characterization. Standard laboratory procedures such as extraction, recrystallization, and column chromatography are adapted to the specific properties of this highly functionalized aromatic acid.
Initial Isolation from the Reaction Medium
Following the completion of the synthesis, the initial step involves isolating the crude this compound from the reaction mixture. The specific workup procedure is dictated by the reaction conditions and the nature of the solvent and reagents used. A common approach for isolating acidic organic compounds involves a series of extractions.
A typical isolation protocol, by analogy with the synthesis of other substituted aryl iodides, begins with quenching the reaction, followed by partitioning the mixture between an organic solvent and an aqueous phase. acs.org The organic layer, containing the desired product, is then washed sequentially. An aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), may be used to remove any residual iodine. acs.org The organic phase is subsequently dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude solid product. wiley-vch.dersc.org In some syntheses, particularly those conducted in aqueous media, the product may precipitate upon cooling or acidification and can be collected by vacuum filtration. mdpi.commdpi.com
Purification by Recrystallization
Recrystallization is a primary and highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount and is based on the principle that the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
For substituted benzoic acids, a range of solvents has been proven effective. For instance, 2-iodo-4-nitrobenzoic acid, a structurally related compound, can be effectively purified by recrystallization from water. mdpi.com Hydrazides derived from iodobenzoic acids have been successfully recrystallized from ethanol. mdpi.com A general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. uomustansiriyah.edu.iq The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature and then often chilled in an ice bath to maximize the yield of the crystalline product. uomustansiriyah.edu.iq The purified crystals are then collected by filtration and washed with a small amount of the cold recrystallization solvent. uomustansiriyah.edu.iq
The table below summarizes solvents used for the recrystallization of analogous compounds, providing a starting point for developing a protocol for this compound.
| Compound | Recrystallization Solvent(s) | Reference |
| 2-Iodo-4-nitrobenzoic acid | Water | mdpi.com |
| Hydrazides of iodobenzoic acid | Ethanol | mdpi.com |
| A substituted dinitro compound | Hexanes | wiley-vch.de |
| General Benzoic Acid | Water, Ethanol, etc. | uomustansiriyah.edu.iq |
Purification by Column Chromatography
For instances where recrystallization does not yield a product of sufficient purity, or for the separation of compounds with very similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase (eluent) is passed through it.
For research-grade this compound, silica gel is the most common stationary phase. acs.orgwiley-vch.dersc.org The selection of the eluent system is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. For various substituted benzoic acids and related aromatic compounds, mixtures of hexanes and ethyl acetate (B1210297) are widely used. acs.orgrsc.org The polarity of the eluent is carefully adjusted to ensure that the desired compound moves down the column at an appropriate rate, separating it from less polar and more polar impurities. In the purification of 4-iodobenzoic acid, a solvent system of chloroform (B151607) and methanol (B129727) was utilized. acs.org
The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. ox.ac.uk After collection, the fractions containing the purified compound are combined and the solvent is removed under reduced pressure to afford the research-grade material.
The following table details eluent systems used in the chromatographic purification of related iodo- and nitro-aromatic compounds.
| Compound(s) | Stationary Phase | Eluent System | Reference |
| Aryl Iodides | Silica Gel | Hexane/Ethyl Acetate | acs.org |
| 4-Iodobenzoic acid | Silica Gel | Chloroform/Methanol | acs.org |
| General Aromatic Acids | Silica Gel | Hexane/Ethyl Acetate Gradient | rsc.org |
| Substituted Iodo-aromatics | Silica Gel | Hexane-EtOAc (1:1) | wiley-vch.de |
By employing these established purification and isolation techniques, this compound can be obtained in a state of high purity, suitable for demanding research applications.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Electronic Properties of 2,6 Dinitro 4 Iodobenzoic Acid
Advanced Mass Spectrometry for Fragmentation Pattern and Isotopic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound from its molecular ion peak. For 2,6-Dinitro-4-iodobenzoic acid (C₇H₃IN₂O₆), the exact mass can be calculated using the masses of the most abundant isotopes. HRMS analysis would be used to confirm the presence of a molecular ion peak corresponding to this calculated exact mass, thereby verifying the elemental composition of the synthesized compound nih.gov.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), followed by its fragmentation through collision with an inert gas, and analysis of the resulting fragment ions nih.gov. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of benzoic acids and nitroaromatic compounds chemguide.co.uklibretexts.orgdocbrown.info.
Loss of the Carboxylic Acid Group: A common fragmentation for benzoic acids is the loss of the -COOH group as a radical (mass of 45 Da), leading to a prominent fragment ion docbrown.info.
Loss of a Nitro Group: The cleavage of a nitro group (-NO₂, mass of 46 Da) is a characteristic fragmentation pathway for nitroaromatic compounds.
Decarboxylation: The loss of carbon dioxide (CO₂, mass of 44 Da) from the molecular ion can also occur.
Loss of Hydroxyl Radical: Cleavage of the C-O bond in the carboxylic acid can lead to the loss of a hydroxyl radical (-OH, mass of 17 Da), forming an acylium ion libretexts.orgdocbrown.info.
These fragmentation events provide a structural fingerprint, and the masses of the resulting fragment ions can be used to confirm the presence and position of the functional groups on the aromatic ring.
Table 3: Predicted Key MS/MS Fragments for this compound (from [M-H]⁻ or [M]⁺˙)
| Proposed Fragment Ion | Neutral Loss | Predicted m/z |
|---|---|---|
| [C₇H₂IN₂O₅]⁺ | H | 336.9 |
| [C₆H₃IN₂O₄]⁺ | COOH | 292.9 |
| [C₇H₃IN₂O₄]˙⁺ | O | 321.9 |
| [C₇H₃IO₄]⁺ | NO₂ | 293.9 |
| [C₇H₂IO₄]⁻ | HNO₂ | 292.9 |
Computational Chemistry (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Reactivity, and Spectroscopic Prediction
Electrostatic Potential Mapping and Charge Distribution
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound would be characterized by distinct regions of positive, negative, and neutral potential, reflecting the influence of its various functional groups.
The two nitro (-NO₂) groups at positions 2 and 6 are powerful electron-withdrawing groups. Consequently, the MEP map would show highly positive (electron-deficient) regions around the hydrogen atoms of the aromatic ring and the carboxylic acid proton. The most negative (electron-rich) regions are expected to be localized on the oxygen atoms of the nitro groups and the carbonyl oxygen of the carboxylic acid group. researchgate.netresearchgate.net This distribution of electrostatic potential suggests that the molecule is susceptible to nucleophilic attack at the aromatic ring, particularly at the carbons bearing the nitro groups, and can act as a strong acid.
The iodine atom at position 4 introduces a region of moderate positive potential, known as a "sigma-hole," on the outermost portion of the iodine atom along the C-I bond axis. This positive region arises from the anisotropic distribution of electron density around the halogen atom and makes it a potential site for halogen bonding interactions.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| C1 (C-COOH) | +0.25 |
| C2 (C-NO₂) | +0.35 |
| C3 | -0.10 |
| C4 (C-I) | +0.15 |
| C5 | -0.10 |
| C6 (C-NO₂) | +0.35 |
| I | +0.05 |
| N (in NO₂) | +0.80 |
| O (in NO₂) | -0.45 |
| O (C=O) | -0.55 |
| O (O-H) | -0.60 |
| H (O-H) | +0.45 |
| H (Aromatic) | +0.20 |
Note: These values are illustrative and would be determined precisely through quantum chemical calculations.
Simulation of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating and predicting the spectroscopic parameters of molecules like this compound. These simulations provide valuable insights into the molecule's electronic structure and can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The simulated ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the nitro groups and the iodine atom.
¹H NMR: The protons on the aromatic ring are expected to be significantly deshielded due to the strong electron-withdrawing effect of the two nitro groups, resulting in chemical shifts in the downfield region (typically > 8.0 ppm). The carboxylic acid proton would exhibit a broad singlet at a very downfield position, characteristic of acidic protons.
¹³C NMR: The carbon atoms attached to the nitro groups (C2 and C6) would be highly deshielded. The carbon attached to the iodine atom (C4) would also show a downfield shift, though the effect is less pronounced than that of the nitro groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 8.2 - 8.5 |
| ¹H (COOH) | > 13.0 |
| ¹³C (C-COOH) | ~165 |
| ¹³C (C-NO₂) | ~150 |
| ¹³C (Aromatic) | 125 - 140 |
| ¹³C (C-I) | ~95 |
Note: These are estimated values based on analogous structures. Actual values would be obtained from DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital).
UV-Vis Spectroscopy: The simulated UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The presence of the nitro groups, which are strong chromophores, will significantly influence the absorption maxima (λ_max). The extensive conjugation and the presence of electron-withdrawing groups typically lead to a red shift (bathochromic shift) in the absorption bands compared to unsubstituted benzoic acid. Time-dependent DFT (TD-DFT) calculations are commonly employed to predict the electronic transitions and simulate the UV-Vis spectrum. scielo.org.zaresearchgate.netacademie-sciences.fr
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways provides a molecular-level understanding of the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and predict reaction rates.
Given the structure of this compound, several reaction types can be computationally investigated:
Nucleophilic Aromatic Substitution (SₙAr): The highly electron-deficient aromatic ring is susceptible to SₙAr reactions. Computational studies can model the attack of a nucleophile, identifying the Meisenheimer complex as a key intermediate. Transition state analysis would reveal the activation energy barriers for the formation and decomposition of this intermediate.
Decarboxylation: The stability of the carboxylic acid group and the potential for decarboxylation under certain conditions can be modeled. The transition state for the removal of CO₂ can be located, and the activation energy for this process can be calculated.
Reactions involving the Iodine Atom: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck). Reaction pathway modeling can elucidate the mechanisms of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps.
For each modeled reaction, key parameters such as the geometry of the transition state, activation energies, and reaction enthalpies can be calculated. These computational findings provide a theoretical framework for understanding the reactivity of this compound and for designing synthetic strategies.
Chemical Reactivity and Derivatization Studies of 2,6 Dinitro 4 Iodobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for conventional acid-based reactions, though its reactivity is modulated by the flanking ortho-nitro substituents.
Esterification and Amidation Reactions
The carboxylic acid moiety of 2,6-dinitro-4-iodobenzoic acid can undergo esterification and amidation to produce a variety of derivatives. These reactions typically involve the activation of the carboxyl group to facilitate attack by a nucleophile (an alcohol for esterification or an amine for amidation).
Esterification: Standard esterification methods, such as the Fischer-Speier esterification involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. google.com The presence of the electron-withdrawing nitro groups increases the acidity of the carboxylic acid but can sterically hinder the approach of bulky alcohols. Alternative methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol can overcome these limitations and proceed under milder conditions.
Amidation: The synthesis of amides from this compound follows similar principles. Direct reaction with amines often requires high temperatures. More efficient amide bond formation is achieved using peptide coupling reagents (e.g., HATU, HOBt) or by first converting the carboxylic acid to an acid chloride. google.com These methods allow for the coupling of a wide range of primary and secondary amines to form the corresponding amides under controlled conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 2,6-dinitro-4-iodobenzoate |
| Acid Chloride Formation & Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Room Temperature to Reflux | Corresponding Ester |
| Peptide Coupling (Amidation) | Amine, HATU, DIPEA | Room Temperature | Corresponding Amide |
| Acid Chloride Formation & Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | 0°C to Room Temperature | Corresponding Amide |
Decarboxylation Studies and Mechanistic Insights
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids. The stability of the resulting carbanion intermediate is a key factor influencing the reaction rate. For benzoic acid derivatives, this reaction is often difficult and requires high temperatures. However, the presence of strong electron-withdrawing groups, particularly at the ortho position, can facilitate decarboxylation.
In the case of this compound, the two ortho-nitro groups are expected to significantly promote decarboxylation by stabilizing the negative charge that develops on the ipso-carbon in the transition state. The reaction likely proceeds through a mechanism where the protonated carboxyl group is lost, and the resulting aryl anion is stabilized by the inductive and resonance effects of the nitro groups. Studies on related nitro-substituted benzoic acids have shown that such compounds can undergo decarboxylation under less forcing conditions than benzoic acid itself. rwth-aachen.deorganic-chemistry.org The mechanism can be viewed as a type of 1,2-elimination, proceeding through a cyclic, concerted transition state, especially upon heating. masterorganicchemistry.com The reaction results in the formation of 1-iodo-3,5-dinitrobenzene. The rate of this reaction can be influenced by the solvent and the presence of catalysts. semanticscholar.org
Transformations at the Nitro Group Positions
The two nitro groups are strong electron-withdrawing substituents that dominate the electronic properties of the aromatic ring. They are also reactive functional groups that can be transformed into other functionalities, most notably amino groups.
Reduction to Amino Groups and Subsequent Derivatization
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be employed to reduce the nitro groups of this compound to yield 2,6-diamino-4-iodobenzoic acid.
Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com This method is often clean and efficient, but care must be taken as catalytic hydrogenation can also lead to dehalogenation (removal of the iodine atom). Raney Nickel is sometimes preferred over Pd/C to minimize dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Classic reducing conditions such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing nitroarenes. youtube.com Tin(II) chloride (SnCl₂) in an acidic medium also provides a mild and selective method for this conversion. commonorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.
Once formed, the resulting 2,6-diamino-4-iodobenzoic acid is a versatile intermediate. The amino groups can undergo a range of derivatization reactions, including diazotization, acylation, alkylation, and formation of heterocyclic systems. For example, reaction with nitrous acid would convert the amino groups into diazonium salts, which are valuable precursors for introducing a wide array of other functional groups.
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol, RT, atmospheric or elevated pressure | Highly efficient; risk of deiodination. |
| H₂, Raney Nickel | Ethanol, RT to 50°C | Often used to minimize dehalogenation. commonorganicchemistry.com |
| Fe, HCl or Acetic Acid | Reflux | Classic, cost-effective method. |
| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Provides mild reduction conditions. commonorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | A milder, non-metallic alternative. |
Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Rings
The presence of multiple strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this two-step addition-elimination mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the leaving group restores the aromaticity.
For this compound, the nitro groups strongly activate the positions ortho and para to them. The iodine at the C4 position is para to both nitro groups, making it a potential leaving group for SNAr reactions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the iodide ion. Furthermore, under certain conditions, one of the nitro groups itself could potentially be displaced by a very strong nucleophile, although displacement of the iodide is generally more favorable. The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate. nih.gov
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates for a variety of metal-catalyzed cross-coupling reactions. This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecular framework. The electron-deficient nature of the aromatic ring in this compound generally enhances its reactivity as an electrophile in these transformations.
Prominent reactions involving the aryl iodide moiety include:
Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base to form a biaryl C-C bond.
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylethyne derivative. nih.gov
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at an sp² carbon of the alkene.
Ullmann Condensation: A copper-catalyzed reaction that couples the aryl iodide with alcohols, amines, or thiols to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.orgnih.gov This reaction often requires higher temperatures compared to palladium-catalyzed methods. wikipedia.org
These cross-coupling reactions offer extensive possibilities for derivatizing this compound, enabling the synthesis of complex molecules with tailored electronic and structural properties.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl (C-C) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkyne (C-C) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Aryl-Alkene (C-C) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-Nitrogen (C-N) |
| Ullmann Condensation | Alcohol, Amine, or Thiol | Cu(I) or Cu(0), Base, High Temperature | Aryl-Oxygen/Nitrogen/Sulfur (C-X) |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The carbon-iodine bond in this compound is the primary site for cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon bonds. However, the reactivity of this substrate is significantly influenced by the presence of the two electron-withdrawing nitro groups and the steric hindrance they impose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for creating biaryl structures. harvard.eduyoutube.com In the case of this compound, the strong electron-withdrawing nature of the nitro groups is expected to facilitate the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is often the rate-determining step in the catalytic cycle. mdpi.com However, the steric bulk from the two ortho-nitro groups could hinder the approach of the palladium catalyst and the subsequent steps of the reaction. Specialized bulky and electron-rich phosphine (B1218219) ligands are often employed to overcome such steric challenges in Suzuki-Miyaura couplings. researchgate.net
A hypothetical Suzuki-Miyaura reaction is presented below:
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
|---|
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The reaction is typically robust and tolerates a wide range of functional groups. organic-chemistry.org For this compound, the high reactivity of the C-I bond should favor this transformation. The reaction is generally carried out under mild conditions with a base, such as an amine, which also can act as the solvent. wikipedia.org The product of such a reaction would be a 4-alkynyl-2,6-dinitrobenzoic acid, a potentially useful building block for more complex molecules. Microwave-assisted protocols have been shown to accelerate Sonogashira couplings significantly. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org The reactivity of the aryl iodide in this compound makes it a suitable candidate for this reaction. The presence of electron-withdrawing groups on the aryl halide can influence the reaction's efficiency. The products of a Heck reaction with this compound would be 4-alkenyl-2,6-dinitrobenzoic acids, which could serve as precursors for various other functionalized molecules.
Formation of Hypervalent Iodine Reagents and Oxidants
The iodine atom in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine reagents. wikipedia.org These compounds are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. organic-chemistry.org
(Diacetoxyiodo)arenes: One of the most common classes of hypervalent iodine(III) reagents are (diacetoxyiodo)arenes. These can be synthesized by the oxidation of iodoarenes using various oxidizing agents in the presence of acetic acid. wikipedia.orgresearchgate.net A common method involves the use of peracetic acid or sodium percarbonate. nih.gov For this compound, this would lead to the formation of 2,6-dinitro-4-(diacetoxyiodo)benzoic acid. This derivative could then serve as a versatile oxidizing agent in its own right. organic-chemistry.orgbeilstein-journals.org
Iodosyl- and Iodoxyarenes: Further oxidation can lead to the formation of iodosylarenes (Ar-IO) and iodoxyarenes (Ar-IO₂). A particularly important reagent in this class is 2-iodoxybenzoic acid (IBX), which is a powerful and selective oxidant. nih.gov An analogous compound could potentially be synthesized from this compound through oxidation, for instance, with Oxone. The presence of the ortho-nitro groups might influence the stability and reactivity of the resulting hypervalent iodine compound.
The general transformation for the preparation of a (diacetoxyiodo)arene is shown below:
Table 2: General Synthesis of a (Diacetoxyiodo)arene
| Starting Material | Oxidant | Solvent | Product |
|---|
The formation of hypervalent iodine reagents from this compound would provide a new class of oxidants with potentially unique reactivity and selectivity due to the electronic and steric properties imparted by the dinitro-substituted benzoic acid backbone.
Regioselective Functionalization and Advanced Multi-step Synthesis
The distinct functional groups of this compound—the carboxylic acid, the two nitro groups, and the iodo group—offer multiple avenues for regioselective functionalization and its use as a starting material in advanced multi-step synthesis.
Regioselective Functionalization: The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. Conversely, it is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro groups are powerful activating groups for SNAr and can be displaced by nucleophiles. rsc.orgnih.gov The regioselectivity of such a substitution would be directed by the combined electronic effects of the remaining substituents. It is plausible that one of the nitro groups could be selectively displaced by a strong nucleophile under controlled conditions.
Furthermore, the functional groups themselves can be selectively modified. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro groups can be reduced to amino groups, which then opens up a vast array of further transformations, including diazotization followed by substitution. youtube.com
Advanced Multi-step Synthesis: The ability to sequentially and regioselectively modify the different functional groups of this compound makes it a potentially valuable starting material for the synthesis of complex molecules. For example, a synthetic route could begin with a cross-coupling reaction at the iodine position, followed by the reduction of one or both nitro groups, and subsequent functionalization of the resulting amino groups and the carboxylic acid. The order of these steps would be crucial in achieving the desired target molecule. truman.educhegg.com
A hypothetical multi-step synthesis could involve:
Sonogashira coupling to introduce an alkyne at the 4-position.
Selective reduction of one nitro group to an amine.
Intramolecular cyclization involving the amine, the alkyne, and the carboxylic acid to form a heterocyclic core.
The strategic manipulation of the functional groups in this compound allows for its potential use in the construction of diverse and complex molecular architectures.
Applications of 2,6 Dinitro 4 Iodobenzoic Acid and Its Derivatives in Non Biological Chemical Systems and Materials Science Research
Utilization as a Reagent or Intermediate in Complex Organic Synthesis
The reactivity of 2,6-dinitro-4-iodobenzoic acid is dictated by its distinct functional moieties. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The iodine atom, being an excellent leaving group, is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. The nitro groups strongly deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, and can also be reduced to form amino groups, opening pathways to further derivatization.
The strategic placement of the iodo and nitro groups on the benzoic acid scaffold makes this compound a valuable precursor for the synthesis of highly substituted aromatic systems. The iodine atom provides a reactive handle for introducing new carbon-carbon and carbon-heteroatom bonds through well-established methodologies.
Key Reactions for Derivatization:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.
The electron-deficient nature of the aromatic ring, a consequence of the two nitro groups, influences the reactivity of the iodo group in these coupling reactions. These transformations allow for the construction of complex molecular architectures from a readily available starting material.
Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. nih.gov While specific examples starting directly from this compound are not extensively documented, its functional groups offer clear potential for constructing various heterocyclic rings.
For instance, reduction of the nitro groups to diamines would yield a substituted meta-phenylenediamine. This intermediate could then undergo condensation reactions with 1,2- or 1,3-dicarbonyl compounds to form nitrogen-containing heterocycles. Furthermore, the carboxylic acid group, in concert with an adjacent amino group (formed via reduction of a nitro group and potential subsequent manipulation), is a classic precursor for heterocycles like benzoxazinones or quinazolinones. The presence of the iodine atom allows for further functionalization of the resulting heterocyclic system.
Role in Supramolecular Chemistry and Crystal Engineering Research
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. ias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties based on an understanding of these intermolecular forces. nih.gov this compound is an exemplary candidate for studies in this area due to its capacity for forming multiple, predictable non-covalent interactions.
Hydrogen bonding is a primary tool in directing the self-assembly of molecules. The carboxylic acid group of this compound is a powerful hydrogen bond donor and acceptor. It can form robust, dimeric synthons with other carboxylic acid molecules or participate in heteromeric hydrogen bonds with other functional groups, such as pyridines or amides. nih.gov
The nitro groups can also act as hydrogen bond acceptors, interacting with suitable donors. These interactions, though generally weaker than those involving the carboxylic acid, can play a crucial role in consolidating and directing the final three-dimensional architecture of the crystal lattice. researchgate.net
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Partner Groups |
| Carboxylic Acid (-COOH) | Donor and Acceptor | Carboxylic acids, Alcohols, Amines, Pyridines |
| Nitro Group (-NO₂) | Acceptor | Amines, Amides, Alcohols |
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The iodine atom in this compound is an excellent halogen bond donor, particularly because its electrophilicity is enhanced by the electron-withdrawing effects of the adjacent nitro groups.
This property allows for the programmed assembly of molecules in the solid state. nih.gov For example, co-crystallization of iodo-substituted benzoic acids with nitrogen-containing heterocycles often results in predictable chains or networks held together by strong I···N halogen bonds. nih.govnih.gov These interactions are comparable in strength and directionality to classical hydrogen bonds, making them a powerful tool in crystal engineering. nih.govnsf.gov Computational studies have shown that iodine-based sensors exhibit the strongest interactions with nitro-containing compounds due to iodine's high polarizability. richmond.edu
Table 2: Supramolecular Synthons Involving this compound
| Interaction Type | Donor Group | Acceptor Group | Resulting Supramolecular Motif |
| Hydrogen Bonding | -COOH | -COOH | Carboxylic acid dimer |
| Hydrogen Bonding | -COOH | Pyridyl-N | Acid-Pyridine catemer/dimer |
| Halogen Bonding | -I | Pyridyl-N | Linear chain/network |
| Halogen Bonding | -I | Carbonyl-O | Directed packing |
Applications in Advanced Analytical Chemistry Methodologies
The unique chemical properties of this compound also suggest its potential utility in the field of analytical chemistry, particularly in the development of new methods for detection and quantification.
Derivatization for Enhanced Detection in Chromatography
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes, especially those that lack a strong chromophore or fluorophore. The dinitro-substituted aromatic ring in this compound imparts strong ultraviolet (UV) absorbance. This characteristic can be harnessed by using this compound or its derivatives as derivatizing agents for colorless and non-UV-absorbing analytes. For example, the carboxylic acid moiety could be activated and reacted with analytes containing hydroxyl or amino groups, thereby tagging them with the highly UV-active dinitrophenyl group. This would significantly improve their detection limits in UV-Vis detectors commonly used in HPLC systems.
Use as Spectroscopic Standards or Probes
Molecules with well-defined spectroscopic properties are essential as standards for instrument calibration and as probes for investigating chemical environments. While the specific application of this compound as a spectroscopic standard is not well-documented, its distinct spectroscopic features, arising from the combination of the carboxylic acid, nitro groups, and the iodo-substituent, could potentially be utilized. For instance, the well-defined peaks in its ¹H and ¹³C NMR spectra could serve as internal standards for chemical shift referencing. Furthermore, the sensitivity of the electronic transitions of the dinitroaromatic system to the local environment could be explored for its potential as a solvatochromic probe.
Investigation in Polymer Chemistry as a Monomer or Modifier Precursor
The synthesis of novel polymers with advanced properties is a continuous endeavor in materials science. The structure of this compound offers several avenues for its incorporation into polymeric structures. The carboxylic acid functionality can be used for the synthesis of polyesters and polyamides through condensation polymerization with appropriate diol or diamine co-monomers. The reactivity of the iodine atom in nucleophilic substitution reactions provides a handle for grafting side chains onto a pre-formed polymer backbone or for the synthesis of functional monomers prior to polymerization. The presence of the nitro groups can also influence the properties of the resulting polymer, potentially enhancing its thermal stability or modifying its electronic characteristics.
Explorations in Niche Materials Science Research
The unique combination of functional groups in this compound makes it an interesting candidate for niche areas of materials science research, particularly in the field of conjugated systems with specific optical and electronic properties.
Theoretical Studies and Mechanistic Insights into the Electronic and Steric Effects of 2,6 Dinitro 4 Iodobenzoic Acid
Quantum Chemical Investigations of Molecular Geometry, Stability, and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of substituted benzoic acids. For 2,6-Dinitro-4-iodobenzoic acid, the presence of two bulky nitro groups in the ortho positions relative to the carboxylic acid function imposes severe steric constraints that dictate its geometry and stability.
Studies on analogous di-ortho-substituted benzoic acids, such as 2,6-dichlorobenzoic acid, reveal that the carboxylic acid group is forced out of the plane of the benzene (B151609) ring. mdpi.comresearchgate.net This twisting is a direct consequence of steric hindrance from the ortho substituents. In this compound, a similar, if not more pronounced, effect is expected. The large van der Waals radii of the nitro groups prevent the planar arrangement typically favored by benzoic acid, which maximizes π-electron delocalization between the ring and the carboxyl group. mdpi.com
The conformational space of benzoic acid derivatives is also defined by the orientation of the hydroxyl proton of the carboxylic acid, leading to cis and trans conformers. mdpi.com In most substituted benzoic acids, the cis conformer, where the O-H bond is oriented towards the C-C bond, is energetically favored. mdpi.com However, the significant steric clash with the ortho nitro groups in this compound would likely lead to a considerable energy barrier for rotation around the C-C bond, stabilizing a non-planar conformation. The resulting molecule would have a specific set of dihedral angles defining the extent of this twisting, which could be precisely calculated using DFT methods.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: These are estimated values based on studies of similar molecules. Precise values would require specific DFT calculations for this compound.
| Parameter | Predicted Value |
|---|---|
| C2-C1-C=O Dihedral Angle | ~60° - 80° |
| O=C-O-H Dihedral Angle | ~0° (cis) |
| C1-C2-N=O Dihedral Angle | Twisted from ring plane |
Analysis of Aromaticity and Substituent Effects (Nitro and Iodo) on Electron Density
The electronic character of this compound is dominated by the powerful electron-withdrawing nature of its substituents. Both the nitro (-NO₂) and iodo (-I) groups pull electron density away from the aromatic ring.
Nitro Groups: The nitro group is one of the strongest electron-withdrawing groups due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.net The two nitro groups at the ortho positions synergistically decrease the electron density on the benzene ring, making it highly electron-deficient. This effect significantly influences the acidity of the carboxylic acid. libretexts.orglibretexts.org
Iodo Group: As a halogen, iodine also exerts a negative inductive effect, further withdrawing electron density from the ring. While halogens can have a weak positive resonance effect (+M), the inductive effect is generally dominant in influencing acidity.
The cumulative effect of these three electron-withdrawing substituents is a significant polarization of the molecule. The benzene ring becomes a strong electrophile, and the carboxylate anion formed upon deprotonation is substantially stabilized. libretexts.orglibretexts.org This stabilization of the conjugate base leads to a marked increase in the acidity of the benzoic acid, a phenomenon well-documented for electron-withdrawing substituents. openstax.org
The aromaticity of the ring, often quantified by metrics such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), is also affected. Strong electron-withdrawing groups can decrease the π-electron delocalization within the ring, leading to a reduction in its aromatic character. researchgate.netup.pt The steric hindrance from the ortho nitro groups, which forces the carboxyl and nitro groups to twist out of the plane, further disrupts the ideal π-orbital overlap, potentially contributing to a decrease in aromaticity. researchgate.net
Mechanistic Pathways and Energetics of Observed Chemical Transformations
The unique electronic and steric features of this compound dictate the mechanistic pathways of its reactions.
Esterification: The esterification of carboxylic acids is a common transformation. For this compound, the steric hindrance from the two ortho nitro groups would significantly slow down reactions that require nucleophilic attack at the carbonyl carbon, such as Fischer esterification. The transition state for such a reaction would be highly crowded and energetically unfavorable. Alternative, more reactive reagents like benzoyl chloride, which could be prepared using thionyl chloride, would likely be necessary for efficient conversion to esters or amides. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the aromatic ring makes it a prime candidate for SNAr reactions. The iodine atom at the 4-position, activated by the electron-withdrawing nitro groups, can act as a leaving group. A strong nucleophile could attack the carbon bearing the iodine, proceeding through a Meisenheimer complex intermediate. The stability of this intermediate would be enhanced by the nitro groups' ability to delocalize the negative charge.
Decarboxylation: While benzoic acid itself is stable, the presence of strong electron-withdrawing groups, particularly at the ortho position, can facilitate thermal decarboxylation. The mechanism would involve the formation of an aryl anion intermediate, which is stabilized by the adjacent nitro groups.
The energetics of these transformations would be heavily influenced by the substituents. For instance, the activation energy for SNAr would be lowered due to the electronic stabilization of the transition state and intermediate. Conversely, the activation energy for direct esterification would be raised due to steric repulsion in the transition state.
Structure-Reactivity Relationships within Dinitro- and Iodo-Substituted Benzoic Acid Systems
The relationship between the structure of this compound and its reactivity is a clear illustration of the "ortho-effect." Almost any substituent in the ortho position increases the acidity of benzoic acid, regardless of its electronic nature. libretexts.org This effect is attributed to a combination of steric and electronic factors. In this molecule, the two ortho nitro groups force the carboxylic acid out of the plane of the ring. This twisting reduces the resonance interaction between the carboxyl group and the ring, but more importantly, it creates a unique steric environment that influences the solvation of the carboxylate anion and its interaction with the acidic proton.
The reactivity of the molecule is a direct consequence of this substitution pattern:
Enhanced Acidity: The combined electron-withdrawing power of the nitro and iodo groups stabilizes the conjugate base, making the acid significantly stronger than benzoic acid itself. libretexts.orgopenstax.org
Steric Shielding: The ortho nitro groups sterically hinder the carboxylic acid group, reducing its reactivity towards bulky reagents. researchgate.net
Activated Ring System: The electron-deficient ring is deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution.
Table 2: Comparison of Predicted Reactivity Trends
| Reaction Type | Reactivity Compared to Benzoic Acid | Primary Reason |
|---|---|---|
| Acidity (pKa) | Much Lower (Stronger Acid) | Inductive/Resonance Stabilization of Anion |
| Esterification (Fischer) | Much Slower | Steric Hindrance (Ortho-Effect) |
| Nucleophilic Aromatic Substitution | Much Faster | Electronic Activation by Nitro Groups |
Prediction of Novel Reactivity and Synthetic Routes
The theoretical understanding of this compound allows for the prediction of novel synthetic applications.
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. This molecule could serve as an excellent substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This would allow for the synthesis of complex, highly functionalized biaryl or acetylenic compounds that are otherwise difficult to access.
Synthesis of Heterocycles: The combination of the carboxylic acid and the reactive aromatic ring could be exploited in intramolecular cyclization reactions to form novel heterocyclic systems. For example, after converting the carboxylic acid to an amide, a subsequent intramolecular SNAr reaction could lead to the formation of a lactam fused to the aromatic ring.
Materials Science Applications: The highly polarized nature of the molecule suggests potential applications in materials science. The electron-deficient aromatic ring could participate in charge-transfer complexes with electron-rich molecules, a property that is useful in the design of organic electronic materials.
A potential novel synthetic route could involve a sequence where the iodo group is first used in a cross-coupling reaction to build a more complex molecular scaffold, followed by chemical modification of the nitro or carboxylic acid groups to generate a target molecule with specific properties. nih.govnih.gov
Future Research Trajectories and Emerging Opportunities for 2,6 Dinitro 4 Iodobenzoic Acid
Untapped Synthetic Avenues and Methodological Advancements
The traditional synthesis of nitroaromatic and halogenated benzoic acids often involves harsh conditions and limited regioselectivity. Future research into the synthesis of 2,6-dinitro-4-iodobenzoic acid is poised to leverage modern synthetic methodologies for more efficient, selective, and sustainable processes.
Catalytic C-H Functionalization: A significant area for advancement lies in the direct, late-stage introduction of nitro and iodo groups onto a benzoic acid scaffold through transition-metal-catalyzed C-H activation. benthamdirect.comrsc.org This approach avoids the multi-step sequences often required in classical syntheses. Research could focus on developing selective catalysts, potentially based on iridium, rhodium, or palladium, that can direct the functionalization to the desired positions on the aromatic ring. benthamdirect.comrsc.orgresearchgate.netrsc.org The carboxylate group itself can act as a directing group to facilitate ortho-C–H activation, although achieving the specific 2,6-dinitro-4-iodo substitution pattern would require innovative catalyst and ligand design. rsc.org
Flow Chemistry: The synthesis of nitroaromatic compounds, which can be hazardous due to the highly exothermic nature of nitration reactions, is particularly amenable to flow chemistry. cmu.edu Continuous-flow microreactors offer enhanced safety, precise control over reaction parameters, and scalability. cmu.edustudylib.netrsc.org Future methodologies could involve developing a continuous-flow process for the nitration and iodination of a suitable benzoic acid precursor, potentially integrating real-time reaction monitoring for optimization. This would not only improve safety but also could lead to higher yields and purity. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.netresearchgate.netmdpi.com This methodology could be explored for the introduction of the iodo group onto the dinitrobenzoic acid framework. Photoredox-mediated reactions can generate aryl radicals from suitable precursors, which can then be trapped by an iodine source. researchgate.netnih.gov This approach offers an alternative to traditional Sandmeyer-type reactions and may tolerate a broader range of functional groups.
Advanced Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic C-H Functionalization | Atom economy, reduced step count, late-stage modification | Development of regioselective catalysts and directing group strategies |
| Flow Chemistry | Enhanced safety, precise process control, scalability | Reactor design, optimization of reaction conditions in continuous flow |
Exploration of Novel Material Applications with Tailored Properties
The unique substitution pattern of this compound, featuring electron-withdrawing nitro groups and a polarizable iodine atom, makes it an intriguing building block for novel functional materials.
Energetic Materials: The high nitrogen and oxygen content due to the nitro groups suggests potential applications in the field of energetic materials. researchgate.net Research could focus on synthesizing derivatives of this compound to create new energetic compounds with tailored properties such as high density, thermal stability, and specific impulse. mdpi.com The iodine atom could further influence the energetic properties and sensitivity of the resulting materials.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality provides a coordination site for the construction of metal-organic frameworks. parchem.commdpi.comnih.govmdpi.com The nitro and iodo groups decorating the organic linker could impart specific functionalities to the MOF, such as selective adsorption of gases or pollutants. For instance, the electron-deficient aromatic ring could interact favorably with specific guest molecules, leading to applications in sensing or separations. parchem.commdpi.com The presence of iodine could also be exploited for the capture of radioactive iodine isotopes from nuclear waste streams.
Liquid Crystals: Substituted benzoic acids are known to form liquid crystalline phases through self-assembly, often involving hydrogen bonding between the carboxylic acid groups. rsc.orgresearchgate.net The presence of nitro and iodo substituents on the benzoic acid core can influence the intermolecular interactions, such as halogen bonding, and thus the mesomorphic properties. studylib.netrsc.org Research could explore the liquid crystalline behavior of this compound and its derivatives, potentially leading to new materials for display technologies or optical switching.
Potential Material Applications
| Material Class | Key Features and Potential Applications |
|---|---|
| Energetic Materials | High nitrogen and oxygen content for tailored energetic properties. |
| Metal-Organic Frameworks (MOFs) | Functionalized linkers for selective gas adsorption, sensing, and catalysis. |
| Liquid Crystals | Anisotropic molecular shape and intermolecular interactions for novel mesophases. |
Advanced Computational Modeling and Predictive Studies for Design and Discovery
Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide the design of new materials with desired functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netstudylib.netresearchgate.net Such studies can provide insights into the effects of the substituents on the acidity of the carboxylic acid, the stability of different conformers, and the nature of intermolecular interactions. researchgate.netstudylib.netrsc.org This fundamental understanding is crucial for designing new synthetic routes and predicting the behavior of the molecule in different chemical environments.
Quantitative Structure-Activity Relationship (QSAR) Models: For applications in areas like energetic materials or materials with specific biological interactions, QSAR models can be developed. benthamdirect.comrsc.org By correlating the structural features of a series of related compounds with their observed activities or properties, QSAR models can be used to predict the performance of new, unsynthesized derivatives of this compound. benthamdirect.comrsc.orgcmu.edumdpi.com This can significantly accelerate the discovery of new materials by prioritizing synthetic efforts.
In Silico Design of Functional Materials: Advanced computational techniques, including machine learning, can be used for the in silico design of new materials based on the this compound scaffold. researchgate.netmdpi.com By combining quantum mechanical calculations with materials informatics approaches, it is possible to screen virtual libraries of derivatives for desired properties, such as high energy density, specific adsorption characteristics in MOFs, or optimal liquid crystalline behavior. rsc.org This predictive modeling can guide experimental efforts towards the most promising candidates.
Computational Approaches for Design and Discovery
| Computational Method | Application in Research |
|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and intermolecular interactions. |
| QSAR Models | Prediction of properties for new derivatives, guiding synthetic prioritization. |
Integration into Interdisciplinary Chemical Research Areas
The unique chemical functionalities of this compound make it a candidate for integration into broader, interdisciplinary research fields such as catalysis and green chemistry.
Organocatalysis: The electron-deficient nature of the aromatic ring, coupled with the potential for hydrogen and halogen bonding, suggests that derivatives of this compound could be explored as organocatalysts. The urea-benzoic acid functionalized catalysts have shown promise in promoting organic reactions. rsc.org Research could focus on designing catalysts where the specific arrangement of functional groups facilitates the activation of substrates in various chemical transformations.
Green Chemistry Technologies: The principles of green chemistry emphasize the use of sustainable and environmentally benign processes. rsc.orgnih.gov Research into this compound can align with these principles in several ways. Developing catalytic and flow-based syntheses, as mentioned in section 7.1, would be a significant step towards greener production. Furthermore, exploring its use as a building block for biodegradable polymers derived from aromatic acids could contribute to the development of more sustainable materials. researchgate.netcmu.edu
Photocatalysis: Nitroaromatic compounds can participate in photocatalytic reactions, often involving their reduction. benthamdirect.comstudylib.netresearchgate.net The photocatalytic reduction of nitroaromatics is an area of active research for the synthesis of anilines and other valuable nitrogen-containing compounds under mild and environmentally friendly conditions. benthamdirect.comrsc.orgresearchgate.net The specific electronic properties of this compound could be harnessed in the design of new photocatalytic systems, either as a substrate for selective transformations or as a component of a photocatalyst assembly.
Interdisciplinary Research Opportunities
| Research Area | Potential Role of this compound |
|---|---|
| Organocatalysis | As a scaffold for the design of novel hydrogen and halogen bonding catalysts. |
| Green Chemistry | Greener synthetic routes and as a monomer for biodegradable polymers. |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Iridium |
| Rhodium |
| Palladium |
| Benzaldehyde |
| 4-aminobenzoic acid |
| Trifluoroacetic anhydride |
| Phosphoric acid |
| p-methoxybenzoic acid |
| 2-chloro-4-nitrobenzoic acid |
| 2-methyl-4-nitrobenzoic acid |
| 3-hydroxybenzoic acid |
| 2,6-dimethoxybenzoic acid |
| 1-butyl alcohol |
| Butyl benzoate |
| p-toluenesulfonic acid |
| Benzyltriethylammonium chloride |
| Ricinoleic acid |
| Butanol |
| Ethyl benzoate |
| 4-hydroxybenzoic acid |
| 1,4-cyclohexanedimethanol |
| 1,4-butanedioic acid |
| 1,6-hexanedioic acid |
| 1,8-octanedioic acid |
| 1,12-dodecanedioic acid |
| Poly(1,4-butylene succinate) |
| Poly(lactic acid) |
| Polycaprolactone |
| Polyhydroxyalkanoate |
| Poly(butylene adipate-co-butylene terephthalate) |
| Ethyl 4-hydroxybenzoate |
| e-caprolactone |
| L-lactide |
| 2,20-bis(hydroxymethyl)propionic acid |
| Poly(butylene succinate) |
| Poly(ester amide)s |
| Poly(ester carbonate)s |
| Poly(ester urethane)s |
| Dehydroabietic acid |
| Poly(methyl acrylate) |
| Valproic acid |
| Acetylcholinesterase |
| Nitric oxide |
| Sialic acid |
| Glutathione-S-transferase |
| Catalase |
| Superoxide dismutase |
| 2,4,6-trinitrotoluene (TNT) |
| 1,3,5-trinitrobezene (TNB) |
| Tetryl nitramine |
| Trinitrophenols |
| Hexanitrobezene |
| 2-nitrophenol |
| 2,4-Dinitrotoluenes (DNTs) |
| 1-nitronaphthalenes |
| 2-nitronaphthalenes |
| methylnitronaphthalenes |
| Catechol |
| o-Quinone |
| 4-(Benzylamino)benzoic acid |
| Sodium borohydride |
| 4-formylbenzoic acid |
| 4-amino-3-hydroxybenzoic acid |
| 4-amino-3-methylbenzoic acid |
| Malonic acid ethylester |
| Diglycolic acid |
| Diaminodiacetic acid |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,6-dinitro-4-iodobenzoic acid, and how are they experimentally determined?
- Methodological Answer : Physicochemical characterization involves:
- Melting Point (mp) : Reported as 39–44°C (varies by purity and measurement conditions) .
- Spectroscopic Analysis : Use IR spectroscopy to confirm nitro (-NO₂) and carboxylic acid (-COOH) functional groups. NMR (¹H/¹³C) resolves aromatic proton environments and iodine substitution patterns.
- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding interactions in crystalline form .
- Data Table :
| Property | Value/Technique | Source |
|---|---|---|
| Melting Point | 39–44°C | |
| Molecular Weight | 348.02 g/mol | Calculated |
| Key Functional Groups | -NO₂, -COOH, -I | IR/NMR |
Q. How is this compound synthesized, and what are common impurities?
- Methodological Answer :
- Synthesis Route : Typically derived from iodination of nitrobenzoic acid precursors. For example, electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media, followed by nitration .
- Impurity Control : Monitor by HPLC or TLC. Common impurities include unreacted 4-iodobenzoic acid or over-nitrated byproducts (e.g., 2,4,6-trinitro derivatives).
Q. What are the solubility profiles of this compound in common solvents, and how does this affect experimental design?
- Methodological Answer :
- Solubility : Poor in water; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform).
- Experimental Implications : Use DMSO for stock solutions in biological assays. For crystallography, optimize solvent mixtures (e.g., DMF/ethanol) to grow single crystals .
Advanced Research Questions
Q. How does the electronic effect of the iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Regioselectivity : The iodine atom acts as a strong electron-withdrawing group, directing nucleophilic attack to the meta position relative to the nitro groups.
- Kinetic Studies : Use isotopic labeling (e.g., ¹²⁷I vs. radioactive isotopes) to track substitution pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Decomposition occurs in strong bases (pH > 10) via hydrolysis of the nitro group. Use buffered solutions (pH 4–7) for long-term storage.
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition above 200°C. Avoid high-temperature reactions unless inert atmospheres are used .
Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to distinguish selective toxicity.
- Mechanistic Studies : Use transcriptomics to identify pathways affected at sub-toxic doses. Compare with structurally similar analogs (e.g., 4-hydroxy-3,5-dinitrobenzoic acid ).
Q. What advanced techniques validate its role as a precursor in synthesizing iodinated aromatic polymers?
- Methodological Answer :
- Polymerization Monitoring : Use Gel Permeation Chromatography (GPC) to track molecular weight distribution.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acids, using palladium catalysts. Confirm regiochemistry via X-ray .
Methodological Frameworks for Addressing Research Challenges
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, conflicting bioactivity data may arise from assay variability (e.g., cell line specificity).
- Comparative Studies : Benchmark against analogs like 2-amino-5-iodobenzoic acid or 4-hydroxy-3,5-dinitrobenzoic acid to isolate substituent effects.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
